Goserelin acetate Goserelin acetate Goserelin Acetate is the acetate salt of a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH). Continuous, prolonged administration of goserelin in males results in inhibition of pituitary gonadotropin secretion, leading to a significant decline in testosterone production; in females, prolonged administration results in a decrease in estradiol production. (NCI04)
Goserelin Acetate can cause developmental toxicity, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
A synthetic long-acting agonist of GONADOTROPIN-RELEASING HORMONE. Goserelin is used in treatments of malignant NEOPLASMS of the prostate, uterine fibromas, and metastatic breast cancer.
See also: Goserelin (has active moiety).
Brand Name: Vulcanchem
CAS No.: 145781-92-6
VCID: VC0003039
InChI: InChI=1S/C59H84N18O14.C2H4O2/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38;1-2(3)4/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-,45+,46-;/m0./s1
SMILES: CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Molecular Formula: C61H88N18O16
Molecular Weight: 1329.5 g/mol

Goserelin acetate

CAS No.: 145781-92-6

Cat. No.: VC0003039

Molecular Formula: C61H88N18O16

Molecular Weight: 1329.5 g/mol

* For research use only. Not for human or veterinary use.

Goserelin acetate - 145781-92-6

CAS No. 145781-92-6
Molecular Formula C61H88N18O16
Molecular Weight 1329.5 g/mol
IUPAC Name acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Standard InChI InChI=1S/C59H84N18O14.C2H4O2/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38;1-2(3)4/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-,45+,46-;/m0./s1
Standard InChI Key IKDXDQDKCZPQSZ-JHYYTBFNSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O
SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Canonical SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Appearance White to off-white solid powder

Chemical and Pharmacological Profile

Structural Characteristics

Goserelin acetate (C₅₉H₈₄N₁₈O₁₄·(C₂H₄O₂)₁–₂.₄) is a modified GnRH agonist with substitutions at positions 6 (D-serine tert-butyl group) and 10 (azaglycine), conferring resistance to enzymatic degradation and prolonged receptor binding . The molecular weight of the free base is 1,269 Daltons, and it is formulated as a biodegradable D,L-lactic/glycolic acid copolymer implant for sustained release .

Mechanism of Action

Goserelin exerts its effects through initial stimulation of pituitary GnRH receptors, followed by downregulation, leading to suppressed luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. In males, this reduces testosterone to castration levels (<50 ng/dL); in premenopausal females, estradiol declines to postmenopausal levels (<20 pg/mL) .

Table 1: Pharmacokinetic Parameters of Goserelin Formulations

Parameter3.6 mg Implant (28-day)10.8 mg Implant (12-week)
Cₘₐₓ (ng/mL)3.0 ± 1.28.0 ± 2.5
Tₘₐₓ (hours)360 (15 days)2
t₁/₂ (hours)4–54–5
AUC₀–₂₈ days (ng·h/mL)120 ± 45480 ± 160

Clinical Applications

Prostate Cancer Management

Goserelin is FDA-approved for:

  • Locally advanced (Stage T2b–T4) prostate cancer: Combined with flutamide and radiotherapy, it improves 5-year survival rates by 23% compared to radiotherapy alone .

  • Metastatic disease: Real-world studies demonstrate median progression-free survival of 18.2 months and 90.2% castration rates at 24 weeks .

Table 2: Efficacy in Prostate Cancer (N=294)

ParameterBaselineWeek 24Change (95% CI)
Testosterone (ng/dL)574.5 ± 2,053.529.2 ± 41.7−401.0 (−462.5, −339.5)
PSA (ng/mL)36.7 ± 88.80.5 ± 2.4−35.4 (−53.5, −17.4)

Breast Cancer Therapy

In premenopausal women with estrogen receptor-positive (ER+) tumors:

  • Adjuvant monotherapy: 5-year disease-free survival rates of 78.4% vs. 76.9% for CMF chemotherapy .

  • Combination with tamoxifen: Reduces recurrence risk by 34% (HR=0.66, p=0.009) compared to chemotherapy alone .

Gynecological Applications

  • Endometriosis: 6-month therapy reduces dysmenorrhea severity by 82% and lesion volume by 65% .

  • Uterine fibroids: Pretreatment with 10.8 mg decreases fibroid volume by 27.3% (p<0.0001) and hemoglobin increases by 24.6 g/L .

Comparative Efficacy and Novel Formulations

Dosing Interval Optimization

A phase 3 trial (N=222) validated non-inferiority of 10.8 mg every 12 weeks vs. 3.6 mg monthly:

  • 24-week progression-free survival: 61.5% vs. 60.2% (Δ=1.3%, 95% CI: −11.4–13.9) .

  • Mean estradiol levels: 20.3 pg/mL vs. 24.8 pg/mL (p=0.32) .

Extended-Release Microspheres (LY01005)

Luye Pharma’s investigational formulation demonstrates:

  • PK stability: Cₘₐₓ 8.2 ng/mL vs. Zoladex®’s 8.0 ng/mL, with flatter concentration-time profile .

  • Preclinical efficacy: Testosterone suppression maintained for 35 days vs. 28 days for standard implants .

EventIncidence
Cardiovascular events3.7%
Osteoporotic fractures2.1%
Hepatic dysfunction1.4%

Long-Term Risks

  • Bone mineral density (BMD): Annual loss of 4.7% at lumbar spine (vs. 0.9% in controls) .

  • Metabolic effects: 12% increase in fasting glucose, 9% rise in LDL cholesterol over 12 months .

Recent Advances and Future Directions

Ovarian Function Preservation

In premenopausal breast cancer patients receiving chemotherapy:

  • Goserelin co-administration increases post-treatment ovulation rates from 22% to 45% (p=0.03) .

Combination Therapies

Ongoing trials investigate:

  • CDK4/6 inhibitors: Palbociclib + goserelin in ER+/HER2− metastatic disease (NCT03596952).

  • Immunotherapy: Pembrolizumab with GnRH agonists in advanced prostate cancer (NCT04090528).

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator